
1,2-Heptadecanediol, di-TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of 1,2-heptadecanediol, where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. The TMS groups enhance the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Heptadecanediol, di-TMS, can be synthesized by reacting 1,2-heptadecanediol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The reaction typically proceeds under mild conditions, with the TMS groups protecting the hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Heptadecanediol, di-TMS, undergoes various chemical reactions, including:
Oxidation: The TMS-protected hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the TMS groups.
Substitution: The TMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to remove the TMS groups.
Substitution: Reagents like fluoride ions (F-) from sources such as tetrabutylammonium fluoride (TBAF) can effectively remove TMS groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 1,2-heptadecanediol.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Heptadecanediol, di-TMS, has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in synthetic organic chemistry.
Biology: Utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Employed in the analysis of steroid hormones and other bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Heptadecanediol, di-TMS, involves the protection of hydroxyl groups by TMS groups. This protection prevents unwanted reactions and enhances the compound’s stability and volatility. The TMS groups can be selectively removed under specific conditions, allowing for controlled chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Heptadecanediol: The parent compound without TMS protection.
1,2-Octadecanediol, di-TMS: A similar compound with an additional carbon in the alkyl chain.
1,2-Hexadecanediol, di-TMS: A similar compound with one less carbon in the alkyl chain
Uniqueness
1,2-Heptadecanediol, di-TMS, is unique due to its specific chain length and the presence of TMS groups, which provide enhanced stability and volatility. These properties make it particularly useful in analytical and synthetic applications where protection of hydroxyl groups is required .
Eigenschaften
CAS-Nummer |
61574-61-6 |
|---|---|
Molekularformel |
C23H52O2Si2 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilyloxyheptadecan-2-yloxy)silane |
InChI |
InChI=1S/C23H52O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25-27(5,6)7)22-24-26(2,3)4/h23H,8-22H2,1-7H3 |
InChI-Schlüssel |
XICQYVTWPKNSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


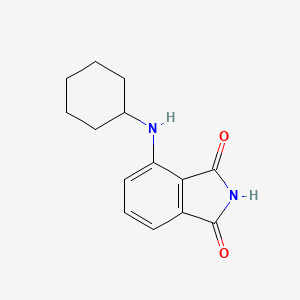
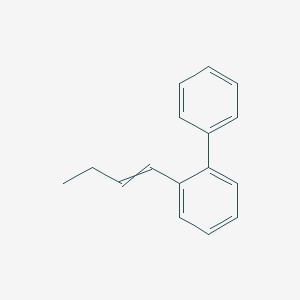

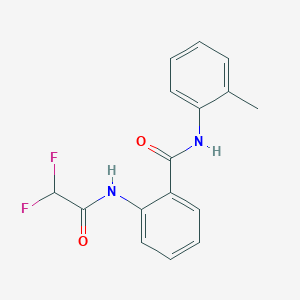


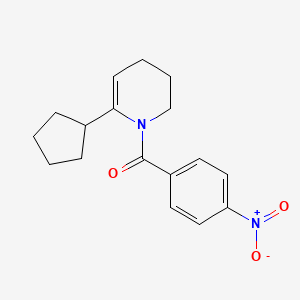

![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
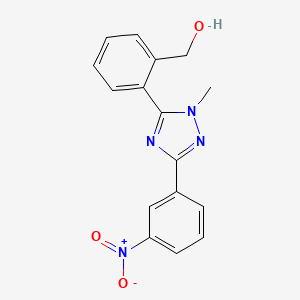

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

